4-(Hydroxymethyl)-1-naphthaldehyde
Description
Contextualization of Naphthalene-Based Scaffolds in Modern Organic Chemistry
The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in modern organic chemistry. Its rigid, planar structure and electron-rich nature make it a privileged core for a multitude of applications. In medicinal chemistry, the naphthalene moiety is integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.comsigmaaldrich.comgoogle.com Its metabolites, such as epoxides and naphthoquinones, are known to interact with cellular proteins, which is a key aspect of its cytotoxic and therapeutic effects. google.com
Beyond medicine, naphthalene-based structures are vital in materials science. They serve as the foundation for robust polymers, organic electronic materials, and supramolecular assemblies. nih.gov The extended π-conjugated system of naphthalene is leveraged to create materials with tailored optical and electronic properties, finding use in sensors and other advanced functional systems. nih.govorgsyn.org The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of its chemical and physical characteristics, making it a versatile platform for innovation. sigmaaldrich.com
Significance of Hydroxymethyl and Aldehyde Functionalities in Molecular Design
The specific functionalities attached to a molecular scaffold dictate its reactivity and potential applications. The hydroxymethyl group (-CH2OH) is a primary alcohol that significantly influences a molecule's properties. It can act as a hydrogen bond donor, affecting molecular conformation and intermolecular interactions. chemicalregister.com This group can be readily transformed through common organic reactions; for instance, it can be oxidized to an aldehyde or a carboxylic acid, or undergo etherification and esterification to build more complex structures. chemicalregister.com
The aldehyde group (-CHO) is another key functional group, known for its electrophilic nature and wide-ranging reactivity. It serves as a crucial precursor for synthesizing a variety of other functionalities and is a cornerstone in reactions like the Cannizzaro reaction. sigmaaldrich.com In the context of naphthalene, the aldehyde group can act as a hydrogen bond acceptor and is frequently used to construct Schiff bases, which are pivotal in the design of chemosensors and in the modification of biologically active molecules. scbt.com The combination of both a hydroxymethyl and an aldehyde group on a single naphthalene scaffold, as seen in 4-(Hydroxymethyl)-1-naphthaldehyde, creates a bifunctional molecule with orthogonal reactivity, allowing for stepwise and selective chemical modifications.
Research Trajectories for Multifunctional Naphthalene Systems
Current research is increasingly focused on developing multifunctional systems where a single molecular platform can perform several tasks. Naphthalene derivatives are at the forefront of this trend. Scientists are designing multifunctional material systems (MFMS) based on substituted naphthols for applications ranging from anti-corrosion coatings to nonlinear optics, where the type and position of substituents control the material's properties.
In a similar vein, naphthalenediimides (NDIs) are being engineered into sophisticated materials like metal-organic frameworks (MOFs). These NDI-based MOFs exhibit properties such as high thermal stability and electron affinity, making them ideal for chemical sensing, information encryption, and creating stimulus-responsive materials that react to light or electrical inputs. orgsyn.org The broad spectrum of biological activities inherent to the naphthalene core is also being harnessed to create multifunctional drugs that could, for example, combine antimicrobial and anticancer properties in a single agent. google.com
Overview of Current Research Gaps and Future Directions for this compound
Despite the extensive research into naphthalene derivatives, the specific isomer this compound remains significantly under-explored. A major research gap is the lack of dedicated studies on its synthesis, reactivity, and potential applications. Most available literature focuses on its related isomer, 4-hydroxy-1-naphthaldehyde (B1296455), which has been used as a starting material for synthesizing novel amino acid analogues. sigmaaldrich.com
The primary future direction for this compound is to characterize its fundamental chemical properties and explore its utility as a unique bifunctional building block. Its structure suggests several promising research avenues:
Asymmetric Synthesis: Developing stereoselective methods to modify the hydroxymethyl and aldehyde groups could lead to novel chiral ligands for catalysis.
Polymer Chemistry: The two functional groups could be used to synthesize novel polyesters or polyacetals with the rigid naphthalene unit integrated into the polymer backbone, potentially yielding materials with enhanced thermal and mechanical properties.
Advanced Sensors: The aldehyde group can be converted into a Schiff base to act as a receptor site for specific analytes, while the hydroxymethyl group could be used to tune the molecule's solubility or anchor it to a surface, creating highly specialized sensors.
Bioactive Molecules: Drawing inspiration from research on related naphthaldehydes, this compound could serve as a precursor for new classes of therapeutic agents where the hydroxymethyl group provides a site for metabolic modification or conjugation.
Exploring these pathways will close the current knowledge gap and could establish this compound as a valuable component in the toolkit of synthetic chemists.
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(hydroxymethyl)naphthalene-1-carbaldehyde | chemicalregister.com |
| CAS Number | 219684-99-8 | chemicalregister.com |
| Molecular Formula | C₁₂H₁₀O₂ | chemicalregister.com |
| Molecular Weight | 186.21 g/mol | chemicalregister.com |
| H-Bond Donor Count | 1 | chemicalregister.com |
Table 2: Research Applications of Related Naphthalene Derivatives
| Compound | Application(s) | Reference(s) |
| 4-Hydroxy-1-naphthaldehyde | Starting material for tyrosine analogues; fluorescent probes. | sigmaaldrich.com |
| 1-Naphthaldehyde (B104281) | Synthesis of metal-organic frameworks (MOFs); precursor for 1-Naphthoic acid and 1-Naphthalenemethanol. | sigmaaldrich.com |
| 2-Hydroxy-1-naphthaldehyde (B42665) | Building block for chemosensors; modification of pharmaceutical drugs. | scbt.com |
| Naphthalenediimides (NDIs) | Electron-deficient scaffolds for organic electronic materials, polymers, and stimulus-responsive systems. | nih.govorgsyn.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-7,14H,8H2 |
InChI Key |
TVTQYGWDKUCAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 4 Hydroxymethyl 1 Naphthaldehyde
Retrosynthetic Analysis of the 4-(Hydroxymethyl)-1-naphthaldehyde Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nsf.gov This process involves identifying key bond disconnections and functional group interconversions.
Disconnection Strategies Involving Aldehyde and Hydroxymethyl Groups
The primary functional groups in this compound are the aldehyde and the hydroxymethyl groups attached to the naphthalene (B1677914) core. A logical retrosynthetic approach involves the disconnection of these functional groups to identify potential precursors. youtube.comyoutube.com
A primary disconnection strategy targets the C-C bond between the naphthalene ring and the formyl group (C1-CHO) and the C-C bond between the ring and the hydroxymethyl group (C4-CH₂OH). This leads to a 1,4-disubstituted naphthalene core and separate C1 synthons for the aldehyde and hydroxymethylene groups.
Another key strategy is the interconversion of the functional groups. The aldehyde can be envisioned as arising from the oxidation of a primary alcohol, and the hydroxymethyl group can be formed by the reduction of a carboxylic acid or an aldehyde. This leads to precursors such as 1,4-bis(hydroxymethyl)naphthalene or 4-formyl-1-naphthoic acid.
Identification of Key Precursors and Synthetic Building Blocks
Based on the disconnection strategies, several key precursors and building blocks for the synthesis of this compound can be identified. These precursors serve as the starting points for the forward synthesis.
A crucial precursor is naphthalene itself, which can undergo functionalization at the 1 and 4 positions. Another important building block is 1-naphthaldehyde (B104281) , which could be further functionalized at the 4-position. orgsyn.org Similarly, 1-methylnaphthalene (B46632) can serve as a starting material, where the methyl group is a precursor to the hydroxymethyl or aldehyde group. wikipedia.orgnih.gov
More advanced precursors include molecules that already possess one of the required functional groups or a latent equivalent. For instance, 4-methoxy-1-naphthaldehyde can be a valuable intermediate, where the methoxy (B1213986) group can be demethylated to a hydroxyl group, which is a key step towards the final product. rsc.orgprepchem.com The synthesis of 4-hydroxy-1-naphthaldehyde (B1296455) is also a relevant pathway. nih.govsigmaaldrich.comsigmaaldrich.com
Targeted Synthetic Pathways to this compound
The synthesis of this compound can be achieved through various targeted pathways, broadly categorized as direct functionalization of the naphthalene backbone or multi-step convergent and divergent routes. scispace.com
Direct Functionalization Approaches on Naphthalene Backbones
Direct functionalization of the naphthalene core offers a concise route to polysubstituted naphthalenes. researchgate.net However, achieving regioselectivity for 1,4-disubstitution can be challenging. Modern catalytic methods, including C-H activation, are being explored to introduce functional groups at specific positions on the naphthalene ring. researchgate.net
Multi-step Convergent and Divergent Synthetic Routes
Multi-step syntheses provide greater control over the introduction of functional groups and are often necessary for complex targets. scispace.comrsc.orgnih.gov These can be designed in a convergent or divergent manner. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together. A divergent approach starts from a common intermediate that is elaborated into different target molecules.
The formation of the aldehyde group is a critical step in the synthesis of this compound. Several well-established methods can be employed.
One common strategy is the oxidation of a primary alcohol . If a precursor like 1,4-bis(hydroxymethyl)naphthalene is synthesized, selective oxidation of one of the alcohol groups to an aldehyde would yield the target molecule. Various oxidizing agents can be used for this purpose.
Another important method is formylation , which directly introduces an aldehyde group onto the aromatic ring. beilstein-archives.orgbeilstein-archives.org The Vilsmeier-Haack reaction, for example, is a classic method for formylating electron-rich aromatic compounds. beilstein-archives.org Starting with a naphthalene derivative that already contains a hydroxymethyl group or a precursor at the 4-position, formylation at the 1-position would be a key step. For instance, formylation of 4-methoxy-1-methylnaphthalene could be a viable route.
The following table summarizes some of the key synthetic reactions and precursors discussed:
| Precursor | Reaction Type | Target Intermediate/Product |
| Naphthalene | Direct Functionalization (e.g., C-H activation) | 1,4-Disubstituted Naphthalene |
| 1-Naphthaldehyde | Functionalization at C4 | 4-Substituted-1-naphthaldehyde |
| 1-Methylnaphthalene | Side-chain oxidation/Formylation | 1-Naphthaldehyde / 4-Formyl-1-methylnaphthalene |
| 1,4-Bis(hydroxymethyl)naphthalene | Selective Oxidation | This compound |
| 4-Methoxy-1-naphthaldehyde | Demethylation | 4-Hydroxy-1-naphthaldehyde |
| 4-Hydroxy-1-naphthaldehyde | Protection/Functionalization | This compound |
Hydroxymethyl Introduction Methodologies
The introduction of the hydroxymethyl group is a critical step in the synthesis of this compound. Common strategies include the reduction of corresponding carboxylic acids or their ester derivatives, and the functionalization of alkyl halides.
Reduction of Carboxylic Acids/Esters:
One of the most direct methods to obtain a primary alcohol, such as the hydroxymethyl group, is through the reduction of a carboxylic acid or an ester. chemistrysteps.comlibretexts.org Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.orglibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
However, the high reactivity of LiAlH₄ can present challenges in terms of chemoselectivity, especially if other reducible functional groups are present in the molecule. khanacademy.org For instance, it will also reduce the naphthaldehyde group. Therefore, this method is most suitable when the carboxylic acid or ester is the primary functional group to be reduced, or when other sensitive groups are appropriately protected.
A milder alternative, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce carboxylic acids directly. libretexts.org However, its reactivity can be enhanced. One approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, which is then reduced by NaBH₄. nih.gov This method offers greater chemoselectivity, allowing for the reduction of a carboxylic acid in the presence of less reactive carbonyl groups. nih.gov Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of selectively reducing carboxylic acids to primary alcohols in the presence of other functional groups like ketones. khanacademy.org
Functionalization of Alkyl Halides:
An alternative route to the hydroxymethyl group involves the nucleophilic substitution of an alkyl halide, typically a bromomethyl or chloromethyl derivative. For example, 4-(bromomethyl)-1-naphthaldehyde (B8587096) can be synthesized and subsequently hydrolyzed to this compound. The hydrolysis can be achieved under basic conditions, for instance, using an aqueous solution of sodium hydroxide (B78521) or potassium carbonate.
The synthesis of the prerequisite halomethylnaphthalene can be achieved through various methods, including the Blanc chloromethylation of naphthalene, which introduces a chloromethyl group. orgsyn.org However, this reaction often yields a mixture of isomers and requires careful control of reaction conditions to favor the desired 4-substituted product.
Optimization of Reaction Conditions and Reaction Efficiency
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its intermediates. This involves a systematic investigation of catalysts, solvents, and purification techniques.
Catalyst Screening and Ligand Effects in Key Transformations
Catalyst screening is a crucial step in developing efficient synthetic protocols. sigmaaldrich.com For transformations involving the naphthalene core, such as cross-coupling reactions to introduce the formyl or a precursor to the hydroxymethyl group, a variety of catalysts are often evaluated. For instance, in the oxidation of naphthalene derivatives, different metal oxide catalysts have been screened to determine their activity and selectivity. nih.gov
In palladium-catalyzed reactions, which are frequently used for C-C bond formation, the choice of ligand can significantly impact the reaction's efficiency and selectivity. Different phosphine-based ligands, such as BrettPhos, CPhos, and DavePhos, can be screened to identify the optimal ligand for a specific transformation. sigmaaldrich.com The electronic and steric properties of the ligand influence the reactivity of the palladium catalyst, affecting reaction rates and product distribution.
Solvent Effects and Reaction Kinetics Studies
The choice of solvent can have a profound effect on reaction rates and outcomes. mdpi.com Solvent polarity, proticity, and coordinating ability can influence the solubility of reactants, the stability of transition states, and the activity of catalysts. For example, in the synthesis of Schiff bases from naphthaldehyde derivatives, the tautomeric equilibrium between the enol-imine and keto-enamine forms can be solvent-dependent. mdpi.com Polar solvents may favor one form over the other, impacting the subsequent reactivity.
Solvent-free reaction conditions are also being explored as a green chemistry approach. acs.orgnih.gov These methods can lead to shorter reaction times, simplified work-up procedures, and reduced waste generation. arabjchem.orgresearchgate.net
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of synthetic intermediates and the final this compound product is essential to obtain a compound of high purity. Common techniques include:
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. arabjchem.orgresearchgate.net Ethanol is a commonly used solvent for the recrystallization of naphthaldehyde derivatives. orgsyn.org
Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a common stationary phase used for the purification of organic compounds. uinsgd.ac.id
Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification, especially for high-boiling compounds to prevent decomposition. orgsyn.orgorgsyn.org
Washing/Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. Washing the organic layer with aqueous solutions of acid or base can remove acidic or basic impurities. orgsyn.org
Green Chemistry Principles in the Synthesis of Naphthaldehyde Derivatives
The application of green chemistry principles to the synthesis of naphthaldehyde derivatives aims to reduce the environmental impact of chemical processes. arabjchem.orgresearchgate.netrsc.org Key metrics for evaluating the "greenness" of a synthesis are atom economy and the E-factor. jocpr.comnih.gov
Atom Economy and E-Factor Analysis
Atom Economy:
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as:
Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. jocpr.com For instance, a Diels-Alder reaction can exhibit 100% atom economy. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov
E-Factor:
The E-factor (Environmental Factor) provides a more practical measure of the waste generated in a chemical process. nih.gov It is calculated as:
The E-factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and catalyst and reagent waste. researchgate.net A lower E-factor indicates a more environmentally friendly process. The fine chemicals and pharmaceutical industries traditionally have high E-factors, often ranging from 5 to over 100. nih.gov By optimizing synthetic routes and employing greener technologies, the goal is to minimize the E-factor.
Solvent-Free or Environmentally Benign Solvent Approaches
The chemical industry is increasingly shifting towards greener manufacturing processes, with a significant focus on reducing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of naphthaldehyde derivatives, several innovative approaches are being explored that utilize either no solvent or environmentally benign solvent systems.
One promising technique is mechanochemistry , which involves conducting reactions in a ball mill. This solvent-free method has been successfully applied to a range of organic transformations, including the synthesis of core-functionalized naphthalene diimides. The reactions are often rapid and can be tolerant of air and moisture, simplifying the experimental setup. While a specific application to this compound is not yet documented, the success with related naphthalene compounds suggests its potential.
Another green approach involves the use of deep eutectic solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, non-toxic, and have low vapor pressure, making them an attractive alternative to conventional solvents. For instance, a mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid has been effectively used as a catalyst and solvent system for the synthesis of diverse functionalized dipyrromethanes. The application of such systems to the synthesis of naphthaldehyde derivatives could offer a greener reaction medium.
The use of polyethylene glycol (PEG) as a recyclable solvent is another established green chemistry practice. PEG is non-toxic, biodegradable, and can be easily recovered and reused. For example, PEG-400 has been employed as a solvent for the catalyst-free synthesis of 1-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl] thiocarbamide derivatives, demonstrating its utility in reactions involving naphthalene precursors. google.com
Water, as the ultimate green solvent, is also a viable medium for certain reactions. The Reimer-Tiemann reaction, a classical method for the formylation of phenols, is traditionally carried out in an aqueous alkaline solution. nih.gov This reaction could potentially be adapted for the synthesis of hydroxy-naphthaldehydes, including the precursor to the target molecule, 4-hydroxy-1-naphthaldehyde.
A study on the oxidation of 1-methylnaphthalene in an aqueous medium, driven by environmentally persistent free radicals (EPFRs), has shown the formation of various oxidation products, including 1-naphthaldehyde and isomers of (hydroxymethyl)naphthalene. researchgate.net This suggests a potential pathway for the synthesis of the target compound in an aqueous environment, although controlling the selectivity would be a significant challenge.
Table 1: Comparison of Environmentally Benign Solvent Approaches for Related Naphthalene Derivative Syntheses
| Synthetic Approach | Solvent System | Key Advantages | Potential Applicability to this compound Synthesis |
| Mechanochemistry | Solvent-Free (Ball Mill) | Rapid reaction times, reduced waste, operational simplicity | High potential for various reaction steps, such as oxidation or formylation. |
| Deep Eutectic Solvents | e.g., N,N′-dimethyl urea & L-(+)-tartaric acid | Biodegradable, non-toxic, acts as both solvent and catalyst | Could be explored for formylation or precursor synthesis. |
| Recyclable Solvents | Polyethylene Glycol (PEG) | Non-toxic, biodegradable, recyclable | Suitable for reactions involving polar substrates and reagents. |
| Aqueous Synthesis | Water | Abundant, non-toxic, non-flammable | Applicable for reactions like the Reimer-Tiemann formylation of a suitable precursor. |
Catalyst Reusability and Sustainability Aspects
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical synthesis, as it reduces waste and lowers production costs. For the synthesis of naphthaldehydes and their derivatives, the development of reusable catalysts is an active area of research.
Heterogeneous catalysts are a key focus in this area due to their ease of separation from the reaction mixture. For instance, in the context of the Reimer-Tiemann reaction, which could be a potential route to a precursor of this compound, phase-transfer catalysts are often employed to enhance the reaction rate and yield. nih.gov While many of these are homogeneous, immobilizing the catalytic species on a solid support can render them reusable. For example, quaternary ammonium (B1175870) salts, which are effective phase-transfer catalysts, can be anchored to a polymer backbone.
In a related context, the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) has been achieved using heterogeneous catalysis, which simplifies the purification process and allows for the potential recycling of the catalyst. researchgate.net Although specific details on catalyst reuse were not provided in this particular study, the use of a heterogeneous system is a significant step towards a more sustainable process.
The development of nanoparticle catalysts also offers exciting possibilities for reusability. For example, palladium nanoparticles immobilized on silica functionalized with morpholine (B109124) have been used as a recyclable catalyst for the synthesis of 1,4-distyrylbenzenes. This catalyst was reused six times without a significant loss of activity. Similar strategies could be employed to develop reusable catalysts for the oxidation or formylation steps required to produce this compound.
Magnetically recoverable catalysts represent another innovative approach. These catalysts consist of a magnetic core, such as iron oxide, coated with a catalytically active shell. After the reaction, the catalyst can be easily separated from the product using an external magnet and reused in subsequent batches.
Table 2: Examples of Reusable Catalysts in Related Organic Syntheses
| Catalyst Type | Reaction | Reusability | Potential for Synthesis of this compound |
| Immobilized Palladium Nanoparticles | Heck and Suzuki coupling reactions | Reused up to six times with minimal loss of activity. | Could be adapted for cross-coupling reactions to build the naphthalene core or introduce functional groups. |
| Heterogeneous Phase-Transfer Catalysts | Reimer-Tiemann reaction | Can be designed for easy separation and reuse. | Potentially applicable for the formylation of a hydroxymethylnaphthalene precursor. |
| Magnetically Recoverable Catalysts | Various organic transformations | Easily separated with a magnet for multiple reuses. | A versatile platform that could be functionalized with a suitable catalyst for the target synthesis. |
Advanced Chemical Reactivity and Transformation Studies of 4 Hydroxymethyl 1 Naphthaldehyde
Reactivity Profiling of the Aldehyde Moiety
The aldehyde group in 4-(hydroxymethyl)-1-naphthaldehyde is a primary site for a variety of chemical reactions, making it a valuable synthon in organic synthesis.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This reactivity is central to several important carbon-carbon bond-forming reactions.
Knoevenagel Condensations: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For instance, the reaction of this compound with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would be expected to produce (E/Z)-2-((4-(hydroxymethyl)naphthalen-1-yl)methylene)malononitrile. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction to completion. sigmaaldrich.comthermofisher.com
Wittig Reactions: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. lumenlearning.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, would yield 4-(vinyl)-1-naphthalenemethanol. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. lumenlearning.com This four-membered ring subsequently decomposes to give the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
Aldol (B89426) Condensations: Aldol condensations involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgpatsnap.com In a crossed aldol condensation, this compound can react with a ketone, such as acetone, in the presence of a base. libretexts.org In this case, the ketone would form the enolate and act as the nucleophile. wikipedia.org The initial product would be a β-hydroxy ketone, which upon heating, would dehydrate to the corresponding enone.
Oxidation and Reduction Pathways of the Carbonyl Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The choice of oxidant depends on the desired selectivity and the presence of other functional groups.
Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). msu.edu This would convert this compound into naphthalene-1,4-diyldimethanol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity towards aldehydes and ketones.
Cycloaddition Reactions Involving the Aldehyde Functionality
While less common for simple aldehydes, the aldehyde group can participate in certain cycloaddition reactions, particularly when activated or as part of a conjugated system. The naphthalene (B1677914) ring itself can undergo dearomative cycloaddition reactions under specific conditions, such as visible-light energy-transfer catalysis, to form complex polycyclic structures. chemrxiv.orgnih.gov For instance, intermolecular [4+2] cycloaddition of naphthalenes with dienophiles can yield bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org Intramolecular dearomative [5+4] cycloadditions of naphthalene-derived vinylcyclopropanes have also been reported to form nine-membered rings. nih.gov
Reactivity Profiling of the Hydroxymethyl Moiety
The hydroxymethyl group offers another site for chemical modification, allowing for the introduction of various functional groups.
Esterification and Etherification Reactions
The hydroxyl group can be converted into esters and ethers through reactions with appropriate reagents.
Esterification: The hydroxymethyl group can be esterified by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid or a coupling agent. organic-chemistry.org For example, reaction with acetic anhydride would yield (4-formylnaphthalen-1-yl)methyl acetate.
Etherification: Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 4-(methoxymethyl)-1-naphthaldehyde. sigmaaldrich.com
Oxidation to Carbonyls and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.
Oxidation to Aldehydes: Selective oxidation of the hydroxymethyl group to an aldehyde, while leaving the existing aldehyde group untouched, would be challenging but could potentially be achieved using specific reagents under carefully controlled conditions. This would result in the formation of naphthalene-1,4-dicarbaldehyde.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically oxidize the primary alcohol to a carboxylic acid. msu.edu This would convert the hydroxymethyl group into a carboxyl group, forming 4-formyl-1-naphthoic acid. If both the hydroxymethyl and the aldehyde groups were to be oxidized, the product would be naphthalene-1,4-dicarboxylic acid.
Nucleophilic Substitution Reactions on the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) on the naphthalene ring is a primary alcohol. The hydroxyl (-OH) moiety is a poor leaving group, meaning it must first be converted into a more reactive functional group to facilitate nucleophilic substitution. This is typically achieved by protonation in acidic media or, more commonly, by conversion to an ester or a halide.
Common strategies to activate the hydroxymethyl group include:
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. These halides are then susceptible to substitution by nucleophiles.
Once activated, the resulting electrophilic carbon center can undergo reaction with various nucleophiles (Nu⁻) to yield a diverse array of substituted products. The general scheme for this two-step process is illustrated below.
Table 1: Representative Nucleophilic Substitution Pathways
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Activation | Tosylation | p-TsCl, Pyridine | 4-(Tosyloxy)methyl-1-naphthaldehyde |
| 1. Activation | Halogenation | SOCl₂ or PBr₃ | 4-(Halomethyl)-1-naphthaldehyde |
| 2. Substitution | Cyanation | NaCN | 4-(Cyanomethyl)-1-naphthaldehyde |
| 2. Substitution | Azide (B81097) Formation | NaN₃ | 4-(Azidomethyl)-1-naphthaldehyde |
| 2. Substitution | Etherification | NaOR' | 4-(Alkoxymethyl)-1-naphthaldehyde |
This table represents generalized, plausible reaction pathways. Specific experimental conditions may vary.
A significant challenge in these reactions is preventing the aldehyde group from undergoing undesired side reactions. This often necessitates the use of protective group strategies or carefully controlled reaction conditions to achieve chemoselectivity.
Chemoselective Transformations of Dual Functionalities
The presence of two distinct functional groups in this compound makes chemoselectivity a critical aspect of its synthetic utility. The ability to selectively modify one group while leaving the other intact is paramount for constructing complex molecules.
Selective Reactions at the Aldehyde Group in Presence of Hydroxymethyl
The aldehyde group is generally more electrophilic and reactive towards nucleophiles than the hydroxymethyl group is towards electrophiles. This inherent difference in reactivity can be exploited for selective transformations.
Reductions: While strong reducing agents would reduce both functionalities, milder or more specialized reagents can target the aldehyde. For instance, sodium cyanoborohydride (NaBH₃CN) can be used for selective aldehyde reduction, particularly when the reaction is catalyzed by encapsulation within a supramolecular coordination cage. nih.gov This enzyme-like catalysis enhances aldehyde reactivity in neutral water, conditions under which the hydroxymethyl group remains unaffected. nih.gov
Acetal (B89532) Formation: The aldehyde can be selectively protected as an acetal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under mild acidic conditions. The hydroxymethyl group typically does not react under these conditions. This acetal can then be removed later in a synthetic sequence.
Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is highly selective for the carbonyl group. Reaction of this compound with a phosphorus ylide (Ph₃P=CHR) would convert the aldehyde into a vinyl group, leaving the hydroxymethyl group untouched.
Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, the Claisen-Schmidt condensation with a ketone in a basic medium can form a chalcone, which serves as a precursor for various heterocyclic compounds. researchgate.netrdd.edu.iq
Table 2: Examples of Selective Reactions at the Aldehyde Group
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Selective Reduction | NaBH₃CN, Fe₄L₆ cage catalyst | Alcohol | nih.gov |
| Acetal Protection | Ethylene glycol, p-TsOH (cat.) | Cyclic Acetal | |
| Olefination | Ph₃P=CHR (Wittig Reagent) | Alkene |
Selective Reactions at the Hydroxymethyl Group in Presence of Aldehyde
To selectively target the hydroxymethyl group, it is often necessary to first protect the more reactive aldehyde.
Protection of the Aldehyde: As mentioned, the aldehyde is typically converted into a stable, non-reactive acetal.
Reaction at the Hydroxymethyl Group: With the aldehyde protected, the hydroxymethyl group can be modified. Common reactions include:
Oxidation: Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would oxidize the primary alcohol to an aldehyde, forming a dialdehyde (B1249045) derivative after deprotection. Using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid would yield a carboxylic acid.
Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base will form an ester.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can form an ether.
Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.
This multi-step sequence allows for the full exploitation of the hydroxymethyl group's reactivity without interference from the aldehyde.
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. The aldehyde functionality of this compound makes it an excellent substrate for such transformations.
Development of Novel Heterocyclic Systems
The aldehyde group serves as a key handle for building a variety of heterocyclic rings.
Pyrazoles and Isoxazoles: The molecule can first undergo a Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated carbonyl intermediate (a chalcone). researchgate.netrdd.edu.iq This intermediate can then be treated with hydrazine (B178648) (H₂NNH₂) or hydroxylamine (B1172632) (H₂NOH) to cyclize into pyrazoline or isoxazoline (B3343090) rings, respectively. researchgate.netrdd.edu.iqnih.gov
1,3-Oxazepines: Azomethines (imines), formed by the condensation of the naphthaldehyde with a primary amine, can serve as precursors. orientjchem.org Subsequent reaction of the azomethine with an anhydride in a [4+3] cycloaddition can lead to the formation of a seven-membered 1,3-oxazepine ring. orientjchem.org
Table 3: Heterocycle Synthesis via Multicomponent Reactions
| Target Heterocycle | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Pyrazoline | Ketone, NaOH, then Hydrazine | Condensation/Cyclization | researchgate.netrdd.edu.iqnih.gov |
| Isoxazoline | Ketone, NaOH, then Hydroxylamine | Condensation/Cyclization | researchgate.netrdd.edu.iqnih.gov |
Construction of Complex Polycyclic Architectures
Multicomponent reactions can be used to rapidly build molecular complexity, fusing new rings onto the naphthalene core.
Benzopyrans: An iron(III)-promoted three-component reaction between an aldehyde, a phenol (B47542), and an alkene can generate complex benzopyran structures. nih.gov In this scenario, this compound would react with a phenol to generate a reactive ortho-quinone methide intermediate, which then undergoes a Diels-Alder reaction with an alkene to form the polycyclic product. nih.gov
Naphtho-oxazepines: A consecutive Betti/Bargellini multicomponent reaction strategy can be employed. chemicalpapers.com While the literature example starts with 2-naphthol, the principle can be adapted. A Betti-type reaction involving an aldehyde, an amine, and a naphthol derivative, followed by a Bargellini reaction, can construct complex fused oxazepine scaffolds. chemicalpapers.com
Naphthoquinone Methides: Acid-catalyzed cascade cyclizations of appropriately substituted precursors can lead to complex polycyclic systems like 1,4-naphthoquinone (B94277) methides. nih.gov The aldehyde group in this compound could be a key component in designing substrates for such cascade transformations.
These advanced reactions highlight the versatility of this compound as a building block in modern organic synthesis, enabling the efficient construction of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.
Derivatization Strategies and Functional Group Interconversions
Design and Synthesis of Aldehyde Derivatives
The aldehyde group in 4-(hydroxymethyl)-1-naphthaldehyde is a versatile handle for introducing nitrogen-based functional groups or for protection strategies, enabling more complex synthetic routes.
Imine, Hydrazone, and Oxime Formation for Advanced Applications
The condensation of the aldehyde functional group of this compound with primary amines, hydrazines, or hydroxylamines can yield the corresponding imine (Schiff base), hydrazone, or oxime derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.
Table 1: Synthesis of Imine, Hydrazone, and Oxime Derivatives of this compound
| Reactant | Derivative Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Data not available in the searched literature | Imine | Data not available | N/A | N/A |
| Data not available in the searched literature | Hydrazone | Data not available | N/A | N/A |
| Data not available in the searched literature | Oxime | Data not available | N/A | N/A |
Acetals and Hemiacetals for Protecting Group Strategies
The aldehyde group can be protected to prevent its reaction under conditions targeting other parts of the molecule, such as the hydroxymethyl group. This is commonly achieved by forming an acetal (B89532). The reaction of the aldehyde with an alcohol or a diol in the presence of an acid catalyst leads to the formation of a hemiacetal as an intermediate, which then reacts with a second equivalent of the alcohol to form a stable acetal.
This protection strategy is crucial in multi-step syntheses. Once the desired transformations on other parts of the molecule are complete, the acetal can be readily hydrolyzed back to the aldehyde under aqueous acidic conditions. Despite the fundamental nature of this protective strategy, specific studies detailing the formation of acetals or the isolation of hemiacetals from this compound, including reagents, catalysts, and yields, are not documented in the reviewed scientific literature.
Table 2: Acetal and Hemiacetal Formation from this compound
| Reagent | Product Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Data not available in the searched literature | Acetal | Data not available | N/A | N/A |
| Data not available in the searched literature | Hemiacetal | Data not available | N/A | N/A |
Design and Synthesis of Hydroxymethyl Derivatives
The hydroxymethyl group offers a second site for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's physical and chemical properties.
Ester and Ether Derivatives with Varied Substituents
The primary alcohol of the hydroxymethyl group can be converted into esters or ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of a catalyst. Ether synthesis can be accomplished through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
These derivatizations allow for the introduction of a wide range of substituents, which can be used to tune properties like solubility, steric bulk, and electronic character. However, specific research findings detailing the synthesis of ester or ether derivatives from this compound are not available in the surveyed literature.
Table 3: Synthesis of Ester and Ether Derivatives of this compound
| Reagent | Derivative Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Data not available in the searched literature | Ester | Data not available | N/A | N/A |
| Data not available in the searched literature | Ether | Data not available | N/A | N/A |
Conversion to Halides and Subsequent Functionalizations
The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide (e.g., chloromethyl or bromomethyl), to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations. The resulting 4-(halomethyl)-1-naphthaldehyde would be a versatile intermediate for introducing a variety of other functional groups.
Despite the synthetic utility of such a transformation, there is no specific information in the scientific literature detailing the conversion of this compound to its corresponding halide derivatives or any subsequent functionalization reactions.
Table 4: Halogenation of the Hydroxymethyl Group
| Halogenating Agent | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Data not available in the searched literature | 4-(Chloromethyl)-1-naphthaldehyde | Data not available | N/A | N/A |
| Data not available in the searched literature | 4-(Bromomethyl)-1-naphthaldehyde (B8587096) | Data not available | N/A | N/A |
Nitrogen-Containing Derivatives via Amination or Amidation
Following the conversion of the hydroxymethyl group to a halide, various nitrogen-containing derivatives could theoretically be synthesized. For example, reaction with ammonia (B1221849) or primary/secondary amines could yield the corresponding 4-(aminomethyl)-1-naphthaldehyde derivatives. Alternatively, reaction with azide (B81097) salts followed by reduction could also lead to the primary amine. Furthermore, amidation reactions could be performed if the hydroxymethyl group is first oxidized to a carboxylic acid.
These transformations would introduce basic or amide functionalities, significantly altering the molecule's properties. However, a thorough search of the scientific literature did not yield any specific examples or detailed research findings on the synthesis of such nitrogen-containing derivatives from this compound.
Table 5: Synthesis of Nitrogen-Containing Derivatives
| Synthetic Route | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination of Halide | Data not available | 4-(Aminomethyl)-1-naphthaldehyde | N/A | N/A |
| Amidation | Data not available | 4-(Amido)-1-naphthaldehyde derivative | N/A | N/A |
Dual Derivatization Approaches and Orthogonal Functionalization
The presence of two distinct reactive sites on this compound necessitates careful planning for selective derivatization. Orthogonal functionalization, a strategy that allows for the modification of one functional group without affecting the other, is paramount. This is typically achieved by employing protecting groups that can be removed under specific conditions that leave other groups intact, or by exploiting the inherent differences in reactivity of the aldehyde and hydroxyl moieties.
Sequential derivatization is a common strategy where the functional groups of this compound are modified in a stepwise manner. This approach offers precise control over the introduction of different functionalities.
Sequential Derivatization:
A typical sequential derivatization might first involve the protection of the more reactive aldehyde group, for instance, through the formation of an acetal. The hydroxyl group can then be modified, for example, by esterification or etherification. Subsequent deprotection of the aldehyde allows for its further conversion, such as through a Wittig reaction or reductive amination. The choice of protecting groups is crucial for the success of such a sequence. For example, a dimethyl acetal for the aldehyde can be stable under basic conditions used for the modification of the hydroxyl group and can be selectively removed under acidic conditions.
Conversely, the hydroxyl group could be protected first, for instance, as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride), which is stable under many conditions used for aldehyde modifications. Following the derivatization of the aldehyde, the silyl ether can be cleaved using fluoride (B91410) ions without affecting the newly formed functionality at the aldehyde position.
Concurrent Derivatization:
Concurrent derivatization, where both functional groups react in the same pot with different reagents, is less common for this specific substrate due to the potential for cross-reactivity. However, under carefully controlled conditions, it might be possible. For example, a reaction with a reagent possessing two different reactive ends that are specifically targeted towards an aldehyde and a hydroxyl group respectively could lead to a one-pot dual derivatization.
The following table summarizes hypothetical sequential derivatization protocols for this compound:
| Step | Target Functional Group | Reagents and Conditions | Intermediate Product |
| 1 | Aldehyde (Protection) | Ethylene (B1197577) glycol, p-toluenesulfonic acid (catalytic), Dean-Stark trap | 4-(Hydroxymethyl)-1-(1,3-dioxolan-2-yl)naphthalene |
| 2 | Hydroxyl (Esterification) | Acyl chloride, pyridine (B92270) | 4-(Acyloxymethyl)-1-(1,3-dioxolan-2-yl)naphthalene |
| 3 | Aldehyde (Deprotection) | Aqueous HCl | 4-(Acyloxymethyl)-1-naphthaldehyde |
| OR | |||
| 1 | Hydroxyl (Protection) | TBDMSCl, imidazole, DMF | 4-((tert-Butyldimethylsilyloxy)methyl)-1-naphthaldehyde |
| 2 | Aldehyde (Wittig Reaction) | Phosphonium (B103445) ylide, THF | 4-((tert-Butyldimethylsilyloxy)methyl)-1-(alkenyl)naphthalene |
| 3 | Hydroxyl (Deprotection) | TBAF, THF | 4-(Alkenyl)-1-naphthalenemethanol |
This table presents a hypothetical reaction scheme based on standard organic chemistry principles.
The ability to introduce two different functionalities onto the this compound scaffold makes it an attractive building block for the synthesis of bifunctional molecular probes and linkers. These molecules can interact with two different targets or can be used to tether two different molecular entities.
Bifunctional Molecular Probes:
Fluorescent probes are a prominent application. The naphthalene (B1677914) core of this compound is inherently fluorescent. By judiciously choosing the derivatizing agents, it is possible to create probes where the fluorescence properties are modulated upon binding to a specific analyte. For instance, the aldehyde group can be converted into a Schiff base with a specific amine-containing analyte, leading to a change in the fluorescence emission. Simultaneously, the hydroxyl group can be modified with a targeting moiety, such as a biotin (B1667282) group, to direct the probe to a specific cellular location.
Bifunctional Linkers:
Bifunctional linkers are used to connect two different molecules, for example, in the creation of antibody-drug conjugates or for immobilizing molecules onto solid supports. The two functional groups of this compound can be derivatized to carry two different reactive handles. For example, the hydroxyl group can be converted to an azide, and the aldehyde can be converted to an alkyne. These two groups can then undergo "click" chemistry reactions with other molecules containing the complementary functional groups, providing a highly efficient and specific method for conjugation.
A hypothetical synthetic route to a bifunctional linker is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Azidation of Hydroxyl Group | 1. Mesyl chloride, triethylamine2. Sodium azide, DMF | 4-(Azidomethyl)-1-naphthaldehyde |
| 2 | Conversion of Aldehyde to Alkyne | 1. Carbon tetrabromide, triphenylphosphine2. n-Butyllithium | 4-(Azidomethyl)-1-ethynylnaphthalene |
This table presents a hypothetical reaction scheme based on standard organic chemistry principles.
The resulting 4-(azidomethyl)-1-ethynylnaphthalene is a bifunctional linker that can be used in various bioconjugation applications.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Hydroxymethyl)-1-naphthaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For the related compound, 4-hydroxy-1-naphthaldehyde (B1296455), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. hepvs.ch The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the naphthalene (B1677914) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. In a study of 4-hydroxy-1-naphthaldehyde, the ¹³C NMR chemical shifts were analyzed in various solvents, demonstrating the influence of the solvent on the electronic structure and tautomeric equilibrium. hepvs.ch The carbonyl carbon of the aldehyde group typically appears at a downfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound While specific experimental data for this compound is not widely available in the literature, computational methods can predict the NMR chemical shifts. The following table is based on theoretical calculations and data from the closely related 4-hydroxy-1-naphthaldehyde.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~10.0 | ~193.0 |
| Naphthalene H-2 | ~7.8 | ~125.0 |
| Naphthalene H-3 | ~7.5 | ~128.0 |
| Naphthalene H-5 | ~8.2 | ~127.0 |
| Naphthalene H-6 | ~7.6 | ~129.0 |
| Naphthalene H-7 | ~7.7 | ~126.0 |
| Naphthalene H-8 | ~9.1 | ~132.0 |
| Hydroxymethyl (CH₂) | ~4.8 | ~64.0 |
| Hydroxymethyl (OH) | Variable | - |
| Naphthalene C-1 | - | ~135.0 |
| Naphthalene C-4 | - | ~140.0 |
| Naphthalene C-4a | - | ~124.0 |
| Naphthalene C-8a | - | ~131.0 |
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the proton spin systems in the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the hydroxymethyl group relative to the naphthalene ring.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to investigate conformational changes that occur on the NMR timescale. For this compound, DNMR could be used to study the rotational barrier of the hydroxymethyl group. copernicus.org By analyzing the changes in the line shapes of the NMR signals with temperature, the energy barriers for conformational interchange can be determined. Such studies on related naphthaldehyde derivatives have revealed intramolecular proton transfer and the existence of different tautomeric forms in solution. hepvs.chnih.gov
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass of this compound (C₁₂H₁₀O₂) is 186.0681 u. Experimental determination of the exact mass using HRMS would serve to confirm this elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the expected fragmentation pathways would involve the loss of the formyl group (CHO), the hydroxymethyl group (CH₂OH), and cleavages within the naphthalene ring system. Analysis of these fragmentation patterns is key to confirming the identity and structure of the compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 186 | 168 | 18 (H₂O) | Naphthaldehyde moiety |
| 186 | 157 | 29 (CHO) | 4-(Hydroxymethyl)naphthalene |
| 186 | 155 | 31 (CH₂OH) | 1-Naphthaldehyde (B104281) |
| 157 | 129 | 28 (CO) | Naphthalene ring fragment |
| 155 | 127 | 28 (CO) | Naphthalene ring fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.
A computational study of the related 4-hydroxy-1-naphthaldehyde has detailed its vibrational frequencies using DFT methods. researchgate.net For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching of the alcohol, the carbonyl (C=O) stretching of the aldehyde, C-H stretching and bending vibrations of the aromatic ring and the CH₂ group, and the C-O stretching of the alcohol.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Interactive Data Table: Key IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500-3200 (broad) | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | Strong |
| C-H Stretch (Aldehyde) | 2850-2750 | Moderate |
| C=O Stretch (Aldehyde) | 1700-1680 | Moderate |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| C-O Stretch (Alcohol) | 1260-1000 | Weak |
| C-H Bend (Aromatic) | 900-675 | Moderate |
Elucidation of Functional Group Vibrations and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups and probing the hydrogen bonding environment within a molecule. In the case of this compound, the IR spectrum provides distinct signatures for its hydroxyl (-OH) and aldehyde (-CHO) functionalities.
The O-H stretching vibration of the hydroxymethyl group is particularly informative. A computational analysis of the related 4-Hydroxy-1-Naphthaldehyde (a similar compound) showed the O-H stretching vibration occurring at a lower wavenumber, around 3116 cm⁻¹. researchgate.net This shift to a lower frequency is indicative of the involvement of the hydroxyl group in hydrogen bonding. The broadness of this band in an experimental spectrum would further confirm the presence of these interactions.
The aldehyde group exhibits two characteristic vibrations. The C-H stretch of the aldehyde is typically found in the 2850-2750 cm⁻¹ region. More significantly, the strong, sharp absorption band of the carbonyl (C=O) stretch is a key diagnostic peak, generally appearing between 1630-1830 cm⁻¹. masterorganicchemistry.com For 4-Hydroxy-1-Naphthaldehyde, this has been computationally observed at 1614 cm⁻¹. researchgate.net The precise position of this peak is sensitive to the electronic effects of the naphthalene ring and any intermolecular hydrogen bonding.
The NIST Chemistry WebBook provides reference IR spectra for the related compound 4-Hydroxy-1-naphthaldehyde, which can serve as a valuable comparison for experimental data. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Electronic Transitions and Absorption Maxima Analysis
UV-Vis spectroscopy reveals the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the spectrum is dominated by π → π* transitions associated with the extended aromatic system of the naphthalene ring and a weaker n → π* transition from the carbonyl group of the aldehyde.
Experimental data for 4-Hydroxy-1-Naphthaldehyde in methanol (B129727) shows absorption maxima (λmax) at 315 nm and 359 nm. researchgate.net The electronic absorption spectra of naphthalimide derivatives, a related class of compounds, often display a broad absorption band around 402 nm in dioxane, which is attributed to a π-π* transition of the naphthalimide moiety. researchgate.net The solvent can influence the position of these absorption bands. For instance, in a series of 4-substituted 1,8-naphthalimides, the absorption was observed at about 400 nm in nonpolar solvents. nih.gov
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 4-Hydroxy-1-Naphthaldehyde | Methanol | 315, 359 | researchgate.net |
| 4-substituted 1,8-naphthalimides | Nonpolar solvents | ~400 | nih.gov |
| Naphthalimide derivative | Dioxane | 402 | researchgate.net |
Fluorescence Emission Profiles and Quantum Yield Determinations
Fluorescence spectroscopy provides information about the emissive properties of a molecule after excitation. Naphthalene and its derivatives are often fluorescent. The fluorescence quantum yield, a measure of the efficiency of this emission, can be significantly affected by the molecular structure and the solvent environment.
For instance, certain 4-substituted 1,8-naphthalimides exhibit strong fluorescence in nonpolar solvents, with a reported quantum yield of 75 ± 10% in cyclohexane (B81311) and toluene. nih.gov However, in polar solvents like ethanol, the fluorescence intensity of these compounds can decrease considerably, with the quantum yield dropping to approximately 10%. nih.gov This quenching in polar solvents can be due to factors like partial ionization. nih.gov A newly synthesized tetranaphthylcalix nih.govarene, which contains naphthalene units, demonstrated a high fluorescence quantum yield and a long fluorescence lifetime. nih.gov
| Compound Type | Solvent | Fluorescence Quantum Yield | Reference |
|---|---|---|---|
| 4-substituted 1,8-naphthalimides | Nonpolar (Cyclohexane, Toluene) | 75 ± 10% | nih.gov |
| 4-substituted 1,8-naphthalimides | Polar (Ethanol) | ~10% | nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Crystal Packing
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including its conformation and how it packs in a crystal lattice. For the related compound 2-hydroxy-1-naphthaldehyde (B42665), the crystal structure has been determined, revealing a monoclinic crystal system. researchgate.netnih.gov The naphthalene ring system is largely planar, with slight deviations of the substituent atoms from the plane of the rings. researchgate.net
The way molecules are arranged in a crystal is influenced by a variety of intermolecular interactions. researchgate.net Small changes in molecular structure can lead to significant alterations in the crystal packing. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state structure of this compound would be significantly influenced by intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to the formation of hydrogen bonds. These interactions play a crucial role in crystal engineering. nih.gov In the crystal structure of 2-hydroxy-1-naphthaldehyde, an intramolecular hydrogen bond is observed. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net For many organic structures, weak C···H, H···H, and C···C van der Waals contacts constitute a significant portion of the intermolecular interactions, often totaling 66-69%. researchgate.net The H···H intermolecular contacts, in particular, can make the largest contribution to the fingerprint maps of related complexes and are believed to play a major role in crystal lattice stability. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxy-1-Naphthaldehyde |
| 2-hydroxy-1-naphthaldehyde |
| Naphthalimide |
| Tetranaphthylcalix nih.govarene |
| Cyclohexane |
| Toluene |
| Ethanol |
| Methanol |
| Dioxane |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(Hydroxymethyl)-1-naphthaldehyde molecule.
Density Functional Theory (DFT) has emerged as a primary tool for investigating the ground state properties of naphthaldehyde derivatives due to its balance of computational cost and accuracy. A detailed computational analysis of 4-Hydroxy-1-Naphthaldehyde (B1296455), a closely related compound, was performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.netdntb.gov.ua This level of theory is widely used for optimizing molecular geometries and calculating electronic properties. researchgate.netresearchgate.netdntb.gov.ua
For such compounds, the optimized geometrical parameters, including bond lengths and angles, are calculated and can be compared with experimental data where available. For instance, in a study of 4-Hydroxy-1-Naphthaldehyde, the calculated bond lengths for the carbonyl group (C=O) and the hydroxyl group (O-H) were found to be in close agreement with experimental values. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. samipubco.com A smaller energy gap generally implies higher reactivity. samipubco.com In a study on naphthyl derivatives functionalized with electron acceptor units, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed that the HOMO is typically localized over the naphthyl unit. ed.ac.uk
Table 1: Calculated Ground State Properties of a Naphthaldehyde Derivative using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.13 eV (example value from a naphthalene (B1677914) study) samipubco.com |
| LUMO Energy | -1.38 eV (example value from a naphthalene study) samipubco.com |
| HOMO-LUMO Gap | 4.75 eV (example value from a naphthalene study) samipubco.com |
| Dipole Moment | 4.66 Debye (from a 4-hydroxybenzaldehyde (B117250) study) mdpi.com |
Note: The values in this table are illustrative and based on studies of closely related compounds. Specific values for this compound would require a dedicated computational study.
While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise energy calculations and for benchmarking DFT results. psu.edu
For aromatic systems like naphthalene dimers, high-level ab initio calculations, such as CCSD(T), have been crucial in accurately determining interaction energies, highlighting the importance of electron correlation. researchgate.net Although specific ab initio studies on this compound are not prevalent in the literature, these methods are essential for obtaining "gold standard" benchmarks for properties like reaction enthalpies and non-covalent interaction energies. researchgate.netpsu.edu The insights gained from ab initio studies on related molecules, such as the nature of π-π stacking and hydrogen bonding, are transferable to understanding the intermolecular interactions of this compound.
Applications in Advanced Materials Science and Supramolecular Chemistry
Utilization in Polymer Synthesis and Modification
The dual functionality of 4-(Hydroxymethyl)-1-naphthaldehyde makes it a prime candidate for various roles in polymer chemistry, from the creation of novel polymer chains to the modification of existing ones.
The aldehyde and hydroxymethyl groups of this compound can participate in various polymerization reactions. For instance, the aldehyde can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with phenols. The hydroxymethyl group can be converted to other functional groups, such as a halide or an acrylate, to enable different polymerization routes like polyether synthesis or radical polymerization.
Research on related naphthaldehyde-containing monomers has demonstrated their utility in creating polymers with enhanced thermal stability and specific optical properties. For example, new 1,3-naphthoxazine monomers have been synthesized from 2-hydroxy-1-naphthaldehyde (B42665), which upon thermal polymerization, yield polynaphthoxazines with high thermal stability. bibliotekanauki.plvot.pl While direct polymerization studies on this compound are not extensively documented, the reactivity of its functional groups suggests its potential in creating novel polymer architectures.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reacting Functional Group(s) | Potential Co-monomer(s) | Resulting Polymer Type |
| Condensation Polymerization | Aldehyde | Phenols, Urea (B33335), Melamine | Phenolic Resins, Amino Resins |
| Polyacetal Formation | Aldehyde | Diols | Polyacetals |
| Polyester Synthesis | Hydroxymethyl (after oxidation to carboxylic acid) | Diols | Polyesters |
| Polyether Synthesis | Hydroxymethyl | Dihalides | Polyethers |
The bifunctionality of this compound also makes it a potential cross-linking agent to improve the mechanical and thermal properties of polymers. The aldehyde and hydroxymethyl groups can react with complementary functional groups on polymer backbones, such as amines or hydroxyls, to form covalent cross-links.
Furthermore, it can be used to functionalize polymer chains, introducing the naphthalene (B1677914) moiety which can enhance properties like fluorescence, thermal stability, or refractive index. For example, naphthalimide-functionalized polynorbornenes have been synthesized and show bright fluorescence. nih.gov The introduction of a naphthalene ring structure into polyimide films has been shown to improve their thermal and mechanical properties, as well as lower the dielectric constant. rsc.org
Integration into Smart Materials and Responsive Systems
"Smart" materials that respond to external stimuli are at the forefront of materials science. The incorporation of this compound into polymer structures could impart such responsive behaviors.
Naphthalene derivatives are known for their photophysical properties, including fluorescence. Photo-responsive polymers can be designed to undergo changes in their structure or properties upon exposure to light. nih.govnih.gov The naphthaldehyde moiety can act as a photoactive center. For instance, photo-responsive supramolecular polymers have been constructed using photochromic azobenzene (B91143) and ureidopyrimidinone motifs. nih.gov While direct research on this compound in this context is limited, the broader class of naphthalimide derivatives has been explored for creating photo-responsive systems. nih.gov
The hydroxymethyl group of this compound could be modified with pH-sensitive groups, such as carboxylic acids or amines, to create pH-responsive materials. Such materials can change their conformation or solubility in response to changes in pH, which is a key feature for applications like drug delivery. mdpi.com For example, pH-responsive nanoparticles can be designed for triggered drug release in the acidic tumor microenvironment. mdpi.com
Similarly, by incorporating thermoresponsive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM), materials that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) can be developed. researchgate.netthno.orgnih.gov These polymers undergo a phase transition at a specific temperature, leading to changes in their properties. The rigid naphthalene core from this compound could influence the transition temperature and the mechanical properties of the resulting material.
Table 2: Potential Stimuli-Responsive Systems Based on this compound
| Stimulus | Potential Mechanism | Resulting Property Change | Potential Application |
| Light | Photo-isomerization or photo-cleavage of appended groups | Change in conformation, fluorescence, or solubility | Optical switches, photo-patterning |
| pH | Protonation/deprotonation of appended acidic/basic groups | Swelling/deswelling, drug release | Drug delivery, sensors |
| Temperature | Phase transition of grafted thermoresponsive polymers | Change in solubility, gelation | Smart surfaces, injectable hydrogels |
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of non-covalent interactions to create complex, functional assemblies. The aromatic naphthalene core of this compound makes it an interesting candidate for host-guest chemistry.
The electron-rich naphthalene ring can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. rsc.org Furthermore, the hydroxymethyl and aldehyde groups can form hydrogen bonds, providing directionality and stability to supramolecular assemblies.
In host-guest chemistry, the naphthalene moiety can act as a guest that binds to the cavity of a macrocyclic host, such as a cyclodextrin (B1172386) or a calixarene. This complexation can alter the photophysical properties of the naphthaldehyde derivative, leading to applications in sensing. The binding of guests to host molecules is a fundamental principle in the design of molecular sensors and drug delivery systems. For instance, the complexation of a guest molecule within a cyclodextrin can enhance its solubility and stability.
Design of Molecular Receptors and Cavitands
The synthesis of molecular receptors and cavitands often involves the use of aromatic building blocks to create well-defined cavities for guest molecule binding. Cavitands based on resorcin rsc.orgarenes are a well-established class of host molecules. core.ac.ukmdpi.com Their synthesis involves creating a bowl-shaped scaffold which can be further functionalized. While intermediates like tetrakis(hydroxymethyl)cavitand are known, there is no specific literature detailing the use of this compound as a primary building block to construct the walls or extensions of such molecular hosts. core.ac.uk The general strategy for deepening cavitands often relies on reactions like the Suzuki cross-coupling to extend the aromatic walls of the cavity. core.ac.uk
Self-Assembly of Naphthalene-Based Structures
Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. Naphthalene-containing molecules, particularly dipeptides, are known to self-assemble into complex nanostructures like hydrogels. researchgate.netnih.gov This assembly is driven by interactions such as π-π stacking of the naphthalene rings and hydrogen bonding. researchgate.net While these principles are broadly applicable, specific studies detailing the self-assembly behavior of this compound have not been identified.
Non-covalent Interactions in Crystal Engineering
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, guided by an understanding of intermolecular interactions. dntb.gov.ua Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are fundamental to controlling the packing of molecules in a crystal lattice. sigmaaldrich.comnih.gov Computational tools like Hirshfeld surface analysis are used to visualize and quantify these interactions. scispace.comresearchgate.net Although studies have been performed on the crystal structure and interactions of the related compound 4-hydroxy-1-naphthaldehyde (B1296455), a similar detailed analysis for this compound is not available in the surveyed literature. researchgate.netsigmaaldrich.com
Development of Chemosensors and Molecular Probes
Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as color or fluorescence. rsc.org The naphthaldehyde moiety is a common fluorophore used in the design of such sensors. researchgate.net
Design Principles for Selective Analyte Detection
The design of a selective chemosensor involves integrating a recognition site (receptor) with a signaling unit (fluorophore or chromophore). The interaction between the analyte and the receptor should trigger a distinct change in the signaling unit. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov The aldehyde group is often utilized to create Schiff base receptors, which can selectively bind to specific metal ions or anions. researchgate.net
Optical (Fluorescence/Colorimetric) Chemosensors
Optical chemosensors provide a visual method for detecting analytes. rsc.org Naphthaldehyde and its derivatives are frequently used as the core structure for fluorescent and colorimetric sensors due to their favorable photophysical properties. researchgate.netresearchgate.net For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been developed as colorimetric sensors for metal ions like Cu²⁺ and Pd²⁺. researchgate.net Similarly, 1,8-naphthalimide-based probes are widely used for detecting various ions and molecules. nih.govnih.gov However, there is a lack of specific examples in the literature where this compound is the primary component of such a sensor.
Electrochemical Sensor Applications
Electrochemical sensors detect analytes by measuring changes in electrical properties like current or potential. These sensors often involve modifying an electrode surface with a material that selectively interacts with the target analyte. nih.gov While various materials, including those incorporating naphthalene structures, are used to create sensitive and selective electrochemical sensors, there are no specific reports found on the application of this compound in this context.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Direct and extensive research specifically focused on "4-(Hydroxymethyl)-1-naphthaldehyde" is notably scarce in the current scientific literature. The majority of available information pertains to its isomer, 4-hydroxy-1-naphthaldehyde (B1296455), which has found utility as a precursor in the synthesis of various organic compounds, including analogues of tyrosine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The study of naphthaldehydes, in a broader sense, has been significant in advancing organic chemistry, particularly in understanding aromaticity and the reactivity of the aldehyde group. nih.gov
The key contribution of the present analysis is the identification of "this compound" as a bifunctional building block with significant untapped potential. Its structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic aldehyde group on a rigid naphthalene (B1677914) core, suggests a wide range of possible chemical transformations and applications that remain to be explored.
Remaining Challenges and Open Questions
The primary challenge in the study of "this compound" is the lack of established and efficient synthetic routes for its preparation. While methods for the synthesis of other naphthaldehydes are known, such as the Reimer-Tiemann and Vilsmeier-Haack reactions for hydroxy-naphthaldehydes or the oxidation of methylnaphthalenes, specific and high-yielding protocols for the target molecule are not well-documented. orgsyn.org A significant open question is how to achieve selective functionalization of the two reactive sites. For instance, can one functional group be reacted while the other is protected, and can this be done in a controlled and stepwise manner? The development of such selective transformations is crucial for its use as a versatile synthetic intermediate.
Another challenge lies in the characterization of this compound and its derivatives. A thorough understanding of its spectroscopic properties, crystal structure, and reactivity profile is necessary to guide its application in more complex systems.
Prospective Research Avenues for this compound and its Derivatives
The future of research on "this compound" is bright, with numerous exciting directions to pursue. The bifunctional nature of this molecule makes it a prime candidate for innovation in several areas of chemistry.
A critical first step will be the development of robust and scalable synthetic methods for "this compound". This could involve the selective oxidation of a corresponding dimethylnaphthalene derivative or the reduction of a naphthaldehyde-4-carboxylic acid. Modern catalytic methods, including transition-metal-catalyzed C-H functionalization, could offer elegant solutions for the direct and regioselective introduction of the hydroxymethyl and formyl groups onto the naphthalene ring. nih.govresearchgate.netacs.orgresearchgate.net The development of bifunctional organocatalysts could also play a role in the asymmetric synthesis of chiral derivatives. nih.govsemanticscholar.org
| Potential Synthetic Precursor | Target Transformation | Relevant Synthetic Methods |
| 1,4-Dimethylnaphthalene | Selective mono-oxidation of a methyl group to an aldehyde and the other to a hydroxymethyl group. | Controlled oxidation reactions, potentially using metal catalysts or enzymatic methods. |
| Naphthalene-1,4-dicarboxylic acid | Selective reduction of one carboxylic acid to an aldehyde and the other to a primary alcohol. | Use of chemoselective reducing agents. |
| 1-Methylnaphthalene (B46632) | Formylation at the 4-position followed by functionalization of the methyl group. | Vilsmeier-Haack or Duff reaction for formylation; subsequent controlled oxidation or halogenation/hydrolysis of the methyl group. |
| 4-Bromo-1-methylnaphthalene | Conversion of the bromo group to a hydroxymethyl group and the methyl group to an aldehyde. | Grignard reaction followed by reaction with formaldehyde; oxidation of the methyl group. |
The rigid, aromatic structure of the naphthalene core, combined with the reactive aldehyde and hydroxymethyl groups, makes "this compound" an excellent candidate for the synthesis of novel functional materials. The aldehyde group can readily undergo condensation reactions to form polymers, while the hydroxymethyl group can be used for esterification or etherification to introduce different properties.
For example, it could serve as a monomer for the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The bifunctionality of the monomer could lead to materials with unique pore environments and functionalities. The growing interest in aromatic aldehydes for the synthesis of fragrances, pharmaceuticals, and polymers underscores the potential market for such new materials. marketresearchintellect.comsciepublish.comdataintelo.comadvancemarketanalytics.commdpi.com
The ability to selectively react the two functional groups of "this compound" opens the door to its integration into more complex chemical systems. It could be used as a versatile linker in supramolecular chemistry to construct intricate self-assembled structures. The aldehyde can form dynamic covalent bonds, such as imines, which are responsive to environmental stimuli, while the hydroxymethyl group can participate in hydrogen bonding or be used as an anchor point to surfaces. The field of supramolecular chemistry is continuously seeking new building blocks for the creation of functional systems, and bifunctional aromatic compounds are of high interest.
Furthermore, derivatives of "this compound" could be designed as chiral ligands for asymmetric catalysis. The naphthalene backbone provides a rigid scaffold, and the two functional groups can be modified to create a specific chiral environment around a metal center. The synthesis of chiral ketones using bifunctional organocatalysts highlights the potential in this area. nih.govsemanticscholar.org
Q & A
Q. What are the common synthetic routes for 4-(Hydroxymethyl)-1-naphthaldehyde, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis of this compound typically involves formylation or hydroxymethylation of naphthalene derivatives. Key routes include:
- Vilsmeier-Haack reaction : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 1-position of naphthalene, followed by hydroxymethylation.
- Cross-coupling reactions : Palladium-catalyzed coupling to attach functional groups.
Yield optimization requires controlling reaction temperature (typically 0–60°C) and stoichiometric ratios of reagents. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures). Monitor progress using TLC with UV visualization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- FTIR : Look for C=O stretch (~1680 cm⁻¹) and O-H stretch (~3300 cm⁻¹) for the aldehyde and hydroxymethyl groups, respectively.
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Hydroxymethyl protons (CH₂OH) show as a triplet (δ 4.5–4.8 ppm) coupled with the adjacent aromatic protons.
- ¹³C NMR : Aldehyde carbon resonates at δ 190–200 ppm, while the hydroxymethyl carbon appears at δ 60–65 ppm.
Use deuterated solvents (e.g., DMSO-d₆) to minimize interference. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can model:
- Electron distribution : Identify electrophilic (aldehyde group) and nucleophilic (hydroxymethyl group) sites via molecular electrostatic potential (MEP) maps.
- Reactivity : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions.
- Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions. Validate computational results with experimental UV-Vis spectra (λmax ~300–350 nm for naphthalene derivatives) .
Q. What methodologies are recommended for assessing the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In vitro microsomal assays : Use human liver microsomes (HLM) or CYP2C19/3A4 Supersomes with NADPH cofactor. Monitor substrate depletion via HPLC-MS.
- Metabolite identification : Employ tandem mass spectrometry (MS/MS) to detect oxidation products (e.g., naphthoic acid) or conjugates (e.g., glucuronides).
- Enzyme kinetics : Calculate and using Michaelis-Menten plots. Note that Supersomes may exhibit higher metabolic activity than HLMs, requiring careful normalization .
Q. How should researchers resolve discrepancies in reported toxicity data for this compound across experimental models?
Methodological Answer: Discrepancies often arise from:
- Species-specific metabolism : Compare rodent vs. human liver microsomal data to assess translational relevance.
- Exposure routes : Design parallel studies for inhalation, oral, and dermal exposure (per OECD guidelines). Use in silico tools like ProTox-II to predict toxicity endpoints (e.g., hepatotoxicity).
- Dose-response variability : Apply benchmark dose (BMD) modeling to reconcile low-dose vs. high-dose effects. Include negative controls to rule out matrix interference .
Methodological Design Questions
Q. What are the best practices for designing in vitro studies to evaluate the hepatotoxic potential of this compound?
Methodological Answer:
- Cell models : Use primary hepatocytes or HepG2 cells. Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate enzyme-specific effects.
- Endpoint selection : Measure ALT/AST release (cell damage), glutathione depletion (oxidative stress), and mitochondrial membrane potential (JC-1 assay).
- Metabolite profiling : Combine LC-MS with stable isotope labeling to track reactive metabolites. Include 24–48 hr exposure periods to capture delayed toxicity .
Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with biological macromolecules?
Methodological Answer:
- Force fields : Use AMBER or CHARMM to simulate ligand-protein binding. Parameterize the aldehyde group using RESP charges.
- Binding free energy : Calculate via MM-PBSA or MM-GBSA to predict affinity for targets like serum albumin or CYP450 enzymes.
- Trajectory analysis : Identify hydrogen bonds (e.g., hydroxymethyl-OH with catalytic residues) and hydrophobic interactions (naphthalene ring with aromatic side chains). Validate with surface plasmon resonance (SPR) binding assays .
Data Analysis and Reporting
Q. What inclusion criteria should guide systematic reviews of this compound’s health effects?
Methodological Answer: Adopt the PECO framework:
- Population : Human cohorts or mammalian models (rats, mice).
- Exposure : Documented inhalation, oral, or dermal routes.
- Comparator : Unexposed controls or baseline toxicity thresholds.
- Outcomes : Hepatic/renal effects, genotoxicity (Comet assay), or carcinogenicity (two-year bioassays).
Exclude studies with incomplete dose documentation or non-peer-reviewed data. Use PRISMA guidelines for transparency .
Q. How can researchers address analytical challenges in quantifying this compound in environmental samples?
Methodological Answer:
- Sample preparation : Solid-phase extraction (C18 cartridges) for aqueous matrices. Sonication-assisted extraction (acetonitrile) for soils.
- Chromatography : Use reverse-phase HPLC with a C18 column and PDA detector (λ = 254 nm). Gradient elution (water:acetonitrile 70:30 to 30:70).
- Quality control : Spike recovery tests (80–120%) and internal standards (e.g., deuterated naphthalene). Report limits of detection (LOD < 0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
